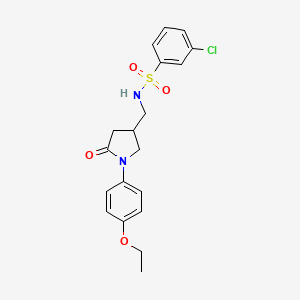

3-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-2-26-17-8-6-16(7-9-17)22-13-14(10-19(22)23)12-21-27(24,25)18-5-3-4-15(20)11-18/h3-9,11,14,21H,2,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDWLKCBLMKALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. Its complex structure includes a chlorinated aromatic moiety and a pyrrolidinone ring, which contribute to its potential biological activities. This article delves into the biological activity of this compound, focusing on enzyme inhibition, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 394.87 g/mol. The compound features several functional groups that enhance its biological activity, particularly the sulfonamide moiety known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Enzyme Inhibition : Benzenesulfonamides are known to inhibit carbonic anhydrases, which are involved in tumor growth and metastasis. This inhibition can lead to reduced cancer cell proliferation.

- Anticancer Properties : Studies have shown that related compounds can induce apoptosis in various cancer cell lines. For instance, benzenesulfonamide derivatives have demonstrated effectiveness against breast cancer cells through apoptosis pathways.

Table of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Contains methoxyphenyl and chloro groups | Lacks pyrrolidinone moiety | Anticancer activity |

| 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | Similar structure with an additional chloro group | Extra chlorination on phenyl ring | Enzyme inhibition |

| 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine | Contains quinazolin core instead of pyrrolidinone | Different core structure affecting properties | Antimicrobial effects |

The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors. Interaction studies have shown that this compound may bind to carbonic anhydrases and other target proteins, inhibiting their activity and leading to downstream effects such as reduced tumor growth.

Case Studies

- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that derivatives similar to this compound significantly inhibited cell viability at concentrations as low as 10 µM. The analysis included assays measuring apoptosis markers, indicating a robust anticancer potential.

- Enzyme Inhibition : In vitro experiments revealed that the compound exhibited potent inhibition against acetylcholinesterase (AChE), a key enzyme in neurotransmitter regulation. This suggests potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Structure: The target compound uses a pyrrolidinone core, while analogs 15–18 () feature a piperidine backbone. Compound CAS 532386-24-6 () employs an isoxazole ring, which may enhance metabolic stability due to aromaticity .

Substituent Effects :

- Electron-Withdrawing Groups : The 3-chloro substituent (target compound and 15 ) likely increases electrophilicity, enhancing interactions with nucleophilic residues in binding pockets.

- Fluoro/Methoxy Groups : Compound 16 (5-chloro-2-fluoro) and 17 (5-chloro-2-methoxy) demonstrate how halogen and alkoxy groups modulate solubility and lipophilicity. The methoxy group in 17 increases polarity, reflected in its solid state .

- Bulkier Groups : Compound 18 ’s naphthyl group introduces steric bulk, which may improve selectivity but reduce solubility .

Synthetic Efficiency :

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 3-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide?

Answer: The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key considerations include:

- Temperature and Solvent Optimization : Reactions often proceed under inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions. Polar aprotic solvents like DMF or acetonitrile are preferred for sulfonamide coupling steps .

- Chromatographic Purification : Flash column chromatography or preparative HPLC is critical for isolating intermediates and final products with high purity (>95%) .

- Stepwise Monitoring : Thin-layer chromatography (TLC) and LC-MS are used to track reaction progress and identify byproducts .

Q. How can the structural integrity of this compound be confirmed during synthesis?

Answer: Analytical techniques are essential for validation:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions, particularly for the ethoxyphenyl and pyrrolidinone moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, distinguishing between isomers or impurities .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Answer:

- Enzyme Inhibition Assays : Sulfonamides are known to inhibit carbonic anhydrases or proteases. Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure IC values .

- Cellular Viability Assays : MTT or resazurin-based assays in cell lines (e.g., HEK293) assess cytotoxicity at varying concentrations (e.g., 1–100 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity?

Answer:

- Electron-Withdrawing Effects : Chloro groups enhance electrophilicity, potentially increasing binding affinity to targets like kinases. Fluorine substitutions may improve metabolic stability but reduce solubility .

- Case Study : Replacing the 3-chloro group with trifluoromethyl (CF) in analogous compounds improved blood-brain barrier penetration in neuropharmacology models .

Q. What mechanistic insights explain contradictory bioactivity data in different cell lines?

Answer:

- Target Selectivity : Variations in receptor expression (e.g., GPCRs vs. ion channels) across cell lines can lead to divergent results. Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity .

- Metabolic Stability : Differences in cytochrome P450 activity between cell lines may alter compound half-life. Perform LC-MS/MS pharmacokinetic profiling in cell lysates .

Q. How can reaction pathways for unexpected byproducts be elucidated?

Answer:

- Kinetic Analysis : Quench reactions at intervals (e.g., 0, 30, 60 min) and analyze intermediates via HRMS to identify branching points .

- Computational Modeling : Density functional theory (DFT) calculations predict energetically favorable pathways for side reactions (e.g., sulfonamide hydrolysis under acidic conditions) .

Q. What strategies improve the compound’s solubility for in vivo studies?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, enhancing aqueous solubility while maintaining activity .

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to achieve >1 mg/mL solubility in PBS for intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.